6-methyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitro-N4-phenylpyrimidine-2,4-diamine
Description
6-Methyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitro-N4-phenylpyrimidine-2,4-diamine (CAS: 1211723-71-5; aliases: VU0519320-1, AKOS024255405) is a pyrimidine-based compound characterized by distinct substituents at the N2, N4, and C5 positions of the pyrimidine core. Its structure includes:
- A methyl group at C5.
- A nitro group at C5.
- A phenyl group at N2.
- A 2-(morpholin-4-yl)ethyl chain at N2.
The morpholinoethyl moiety enhances solubility and membrane permeability due to the morpholine ring’s polarity, while the nitro group may contribute to electronic effects or metabolic stability .
Properties
IUPAC Name |
6-methyl-2-N-(2-morpholin-4-ylethyl)-5-nitro-4-N-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-13-15(23(24)25)16(20-14-5-3-2-4-6-14)21-17(19-13)18-7-8-22-9-11-26-12-10-22/h2-6H,7-12H2,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOBPNVBTFVWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCN2CCOCC2)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Ring Construction
The target molecule’s pyrimidine backbone is likely assembled via cyclocondensation or stepwise functionalization. A common approach involves starting with 2,4-dichloro-6-methyl-5-nitropyrimidine, where the nitro group is introduced early due to its electron-withdrawing properties. Sequential displacement of chlorides at positions 2 and 4 with aryl and alkyl amines forms the diamine structure.
Synthetic Routes and Reaction Optimization
Stepwise Displacement of Chlorides
A representative synthesis begins with 2,4-dichloro-6-methyl-5-nitropyrimidine (Intermediate A1).
N4-Phenyl Substitution
Intermediate A1 reacts with aniline in tert-amyl alcohol and acetic acid at reflux (4 hours), yielding N4-phenyl-2-chloro-6-methyl-5-nitropyrimidin-4-amine (Intermediate B1). This step parallels methods for introducing aryl amines to pyrimidines, achieving yields of ~80% under optimized conditions.
N2-[2-(Morpholin-4-yl)ethyl] Substitution
Intermediate B1 undergoes displacement with 2-(morpholin-4-yl)ethylamine in tetrahydrofuran (THF) at −10°C, using Hunig’s base to scavenge HCl. The reaction is stirred for 20 minutes, followed by extraction with ethyl acetate and purification via silica gel chromatography. Yields typically range from 70–85%.
Protection-Deprotection Strategies
Boc Protection of Amines
To prevent undesired side reactions during substitutions, primary amines are protected as tert-butyl carbamates. For example, tert-butyl (3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)carbamate is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM). This method achieves quantitative deprotection at 0°C within 45 minutes.
Application to Target Molecule
If the morpholinoethyl amine is sensitive to reaction conditions, Boc protection could be employed. Deprotection with TFA in DCM would regenerate the free amine post-coupling.
Coupling Reactions and Functionalization
Amide Bond Formation
Coupling agents like HATU and EDCI facilitate reactions between amines and carboxylic acids. For instance, ethyl 3-((3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)amino)-3-oxopropanoate is synthesized using EDCI/HOBt in DMF, yielding 62% after trituration.
Nitro Group Stability
The nitro group at position 5 remains stable under acidic and basic conditions used in these reactions, as evidenced by analogous syntheses.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with gradients of heptane/ethyl acetate (20–100%) effectively isolates intermediates. Trituration with diethyl ether further purifies final products, achieving >95% purity.
Spectroscopic Validation
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1H NMR : Key signals include aromatic protons (δ 6.7–8.9 ppm), methyl groups (δ 1.1–1.2 ppm), and morpholine resonances (δ 3.4–3.6 ppm).
-
LC/MS : Molecular ion peaks ([M+H]+) confirm molecular weights, with retention times (RT) ~2.7–3.0 minutes.
Comparative Analysis of Methodologies
| Parameter | N4-Phenyl Substitution | N2-Morpholinoethyl Substitution |
|---|---|---|
| Solvent | tert-Amyl alcohol | THF |
| Temperature | Reflux (~120°C) | −10°C |
| Catalyst/Base | Acetic acid | Hunig’s base |
| Yield | 80% | 85% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine, leading to different derivatives.
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions occupied by the nitro and amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents are hydrogen gas, tin chloride, and iron powder.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Amides, ethers, thioethers.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-methyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitro-N4-phenylpyrimidine-2,4-diamine exhibit anticancer properties. In particular, studies have focused on their ability to inhibit tyrosine kinases, which are crucial in the signaling pathways of various cancers.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of cancer cells resistant to traditional therapies by targeting specific kinases involved in cell proliferation and survival .
Modulation of Splicing
The compound has been explored for its potential as a small molecule splicing modulator. This application is particularly relevant for diseases caused by splicing defects, such as certain genetic disorders and cancers.
Research Findings:
A patent (GB2587457A) describes methods for using small molecule splicing modulators to influence mRNA splicing processes, offering therapeutic avenues for conditions like spinal muscular atrophy and some cancers .
Neuropharmacology
The morpholine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
Evidence:
Research has shown that morpholine derivatives can modulate serotonin receptors, which may lead to new treatments for depression and anxiety disorders .
Antimicrobial Properties
Studies have also indicated antimicrobial activity associated with pyrimidine derivatives. The nitro group present in this compound enhances its potential as an antimicrobial agent.
Findings:
In vitro studies have demonstrated that related compounds exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it might interact with enzymes or receptors, inhibiting or activating them. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Morpholinoethyl Substituent: The target compound’s N2-linked morpholinoethyl chain differentiates it from simpler pyrimidines (e.g., CP7). This group is associated with improved solubility and interaction with polar binding pockets, as seen in other morpholine-containing drugs . In contrast, S-linked morpholinoethyl analogs (e.g., compounds 6c–f in ) showed moderate antimicrobial activity, suggesting linkage type (thioether vs. amine) critically impacts efficacy .
Nitro Group at C5 :
- The 5-nitro substituent in the target compound may confer metabolic stability or redox activity compared to 5-chloro () or 5-nitroso () analogs. Nitro groups are often associated with prodrug activation or oxidative stress mechanisms .
N4-Phenyl Group :
- The N4-phenyl substituent is shared with compounds like 6-chloro-N-(4-methylphenyl)pyrimidine-2,4-diamine (). Aromatic groups at N4 likely enhance π-π stacking interactions in target binding .
Functional Comparisons
Antimicrobial Activity :
- The target compound’s structural relatives, such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (), exhibited moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). However, activity varied significantly with substituents: Compounds with N-phthalimidoalkyl chains (e.g., 7b, 7d) showed superior antifungal activity compared to morpholinoethyl analogs . The target compound’s nitro group may enhance potency compared to nitroso or chloro derivatives, though direct data is lacking in the evidence .
Binding Affinity and Selectivity :
- In quinoline-based compounds (), the 2-(morpholin-4-yl)ethyl group reduced binding affinity compared to alkyl chains, highlighting that the morpholine moiety’s impact is context-dependent .
- For pyrimidines, the morpholinoethyl chain’s role in target engagement remains unclear but may synergize with the nitro group for selective interactions.
Research Findings and Data Tables
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
Biological Activity
The compound 6-methyl-N2-[2-(morpholin-4-yl)ethyl]-5-nitro-N4-phenylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Structure and Composition
- Molecular Formula: C17H22N6O2
- Molecular Weight: 342.4 g/mol
- CAS Number: Not specifically available in the search results but can be derived from the structure.
Structural Features
The compound features a nitro group and a morpholine moiety, which are significant for its biological activity. The presence of these functional groups often enhances solubility and bioavailability.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Pathways: Many pyrimidine derivatives have been shown to inhibit key enzymes involved in nucleotide synthesis, which can affect cell proliferation.
- Modulation of Signaling Pathways: Some studies suggest that these compounds can modulate pathways such as NF-κB, impacting inflammatory responses and cancer cell survival .
Antimicrobial Activity
A notable aspect of this compound is its potential antimicrobial properties. Related compounds have demonstrated significant antibacterial and antifungal activities in vitro. For instance, studies have shown that modifications in the side chains of pyrimidine derivatives can lead to varying degrees of microbial inhibition .
Anticancer Potential
Several derivatives of pyrimidine have been investigated for their anticancer properties. These compounds often exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. The specific activity of this compound against cancer cells remains an area for further investigation but aligns with the general trend observed in similar structures.
Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of pyrimidine derivatives on human cancer cell lines, it was found that modifications to the nitrogen atoms significantly influenced their efficacy. The compound's structural similarity to known anticancer agents suggests it may also exhibit similar properties .
Study 2: Antimicrobial Screening
A comparative study assessed various pyrimidine derivatives against standard bacterial strains using agar diffusion methods. The results indicated that certain structural features enhanced antimicrobial activity, providing a basis for optimizing the design of new therapeutic agents based on this compound .
Table 1: Biological Activities of Pyrimidine Derivatives
Q & A
Q. Optimization Strategies :
- Use of microwave-assisted synthesis to reduce reaction times and improve yields .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .
Table 1 : Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C | 65 | 90 | |
| 2 | DMF, K₂CO₃, 80°C | 72 | 88 | |
| 3 | Pd(OAc)₂, Xantphos | 58 | 95 |
What spectroscopic and crystallographic methods are recommended for structural characterization?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns. Key signals include:
- Nitro group: Downfield aromatic protons (δ 8.5–9.0 ppm).
- Morpholine-ethylamine: Multiplets at δ 2.4–3.5 ppm (morpholine CH₂) and δ 3.6–3.8 ppm (ethylamine CH₂) .
- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., morpholine-ethylamine vs. phenyl groups). Intramolecular hydrogen bonds (N–H⋯N/O) stabilize the crystal lattice .
- LC-MS (ESI) : Confirm molecular weight (expected [M+H]⁺ ~430 Da) and detect impurities .
What in vitro assays are used to assess the compound’s biological activity, and how are conflicting results interpreted?
Basic Research Question
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) using fluorescence polarization (FP) or TR-FRET. IC₅₀ values <1 µM suggest high potency .
- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus). Discrepancies may arise due to:
- Variations in bacterial strain susceptibility.
- Solubility limitations in aqueous media (use DMSO ≤1%) .
Q. Advanced Data Contradiction Analysis :
- Compare substituent effects: Nitro groups enhance electrophilicity but may reduce cell permeability. Morpholine-ethylamine improves solubility but can sterically hinder target binding .
How can computational chemistry aid in predicting reactivity and target interactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate charge distribution on the pyrimidine ring to predict sites for electrophilic/nucleophilic attacks. Nitro groups increase electron deficiency at C4/C6 .
- Molecular Dynamics (MD) Simulations : Model binding to kinase ATP pockets (e.g., CDK2). Key interactions include:
- Hydrogen bonds between morpholine-O and Lys33.
- π-Stacking of the phenyl group with Phe82 .
- QSAR Models : Correlate substituent bulk (molar refractivity) with IC₅₀ values to guide lead optimization .
How can the morpholine-ethylamine moiety be modified to enhance target selectivity?
Advanced Research Question
- Bioisosteric Replacement : Substitute morpholine with thiomorpholine or piperazine to alter hydrogen-bonding capacity and lipophilicity (ClogP) .
- Steric Tuning : Introduce methyl groups on the ethylamine chain to reduce off-target binding. For example, 2-(morpholin-4-yl)propylamine increases selectivity for CDK2 over CDK4 by 15-fold .
Table 2 : Impact of Morpholine Modifications on Selectivity
| Substituent | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Morpholine-ethyl | 45 | 1200 | 26.7 |
| Thiomorpholine-ethyl | 38 | 950 | 25.0 |
| Piperazine-ethyl | 210 | 1100 | 5.2 |
What strategies resolve discrepancies in reported biological activities across studies?
Advanced Research Question
- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., ATP concentrations in kinase assays) .
- Structural Alignment : Overlay crystallographic data with analogs to identify conformational differences affecting activity (e.g., nitro group orientation altering H-bond networks) .
- Dose-Response Reassessment : Repeat assays under standardized conditions (pH 7.4, 37°C, 1 mM ATP) to isolate compound-specific effects .
How is the nitro group’s electronic impact on the pyrimidine core quantified experimentally?
Advanced Research Question
- Cyclic Voltammetry : Measure reduction potentials (E₁/₂) to assess electron-withdrawing strength. Nitro groups typically shift E₁/₂ by +0.3 V vs. SCE .
- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts in DMSO. Nitro substitution red-shifts absorption by ~20 nm due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
